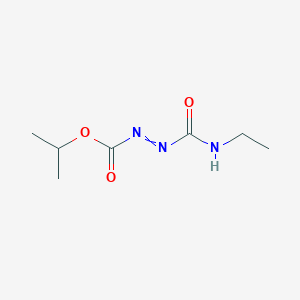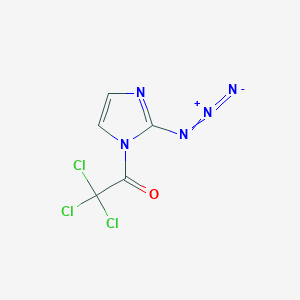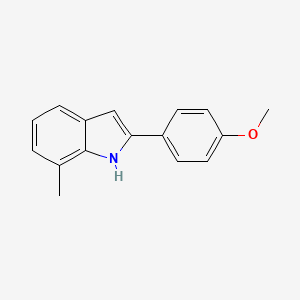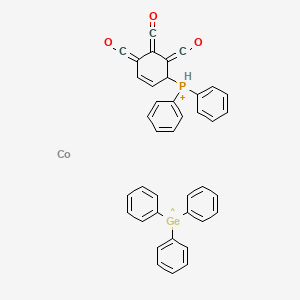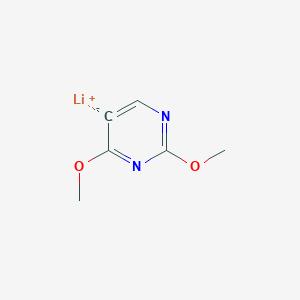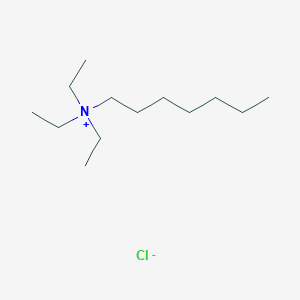
N,N,N-Triethylheptan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethylheptan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by a positively charged nitrogen atom bonded to four organic groups and a negatively charged chloride ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylheptan-1-aminium chloride typically involves the alkylation of a tertiary amine with an alkyl halide. One common method is the reaction of triethylamine with heptyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process, and the product is purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N-Triethylheptan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.
Oxidation: Strong oxidizing agents like potassium permanganate may be used, although the conditions need to be carefully controlled to prevent degradation of the compound.
Major Products:
Substitution Products: Depending on the nucleophile used, the products can vary widely, including iodides, bromides, or other substituted ammonium salts.
Oxidation Products: These reactions may yield complex mixtures, often requiring further purification.
Applications De Recherche Scientifique
Chemistry: N,N,N-Triethylheptan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases (e.g., organic and aqueous).
Biology: In biological research, quaternary ammonium compounds are often used as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes.
Medicine: The compound may be explored for its potential use in drug delivery systems, leveraging its ability to interact with biological membranes.
Industry: In industrial applications, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents.
Mécanisme D'action
The primary mechanism of action for N,N,N-Triethylheptan-1-aminium chloride involves its interaction with cell membranes. The positively charged ammonium ion can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, in chemical reactions, the compound can facilitate the transfer of ions between phases, enhancing reaction rates.
Comparaison Avec Des Composés Similaires
- N,N,N-Trimethyloctan-1-aminium chloride
- N,N,N-Trimethyldocosan-1-aminium chloride
- N,N,N-Dimethylethanamine
Comparison: N,N,N-Triethylheptan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of three ethyl groups. This structure imparts distinct physicochemical properties, such as solubility and reactivity, compared to other quaternary ammonium compounds. For example, N,N,N-Trimethyloctan-1-aminium chloride has a shorter alkyl chain, which may affect its solubility and interaction with biological membranes.
Propriétés
Numéro CAS |
62977-86-0 |
|---|---|
Formule moléculaire |
C13H30ClN |
Poids moléculaire |
235.84 g/mol |
Nom IUPAC |
triethyl(heptyl)azanium;chloride |
InChI |
InChI=1S/C13H30N.ClH/c1-5-9-10-11-12-13-14(6-2,7-3)8-4;/h5-13H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
MRJPSQBUKGGFHS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC[N+](CC)(CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


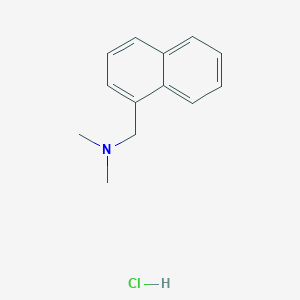
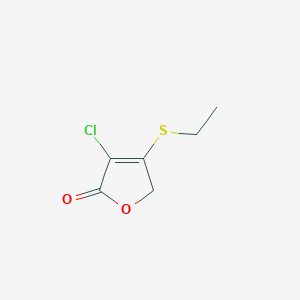
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)

![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)
